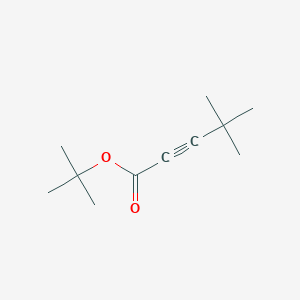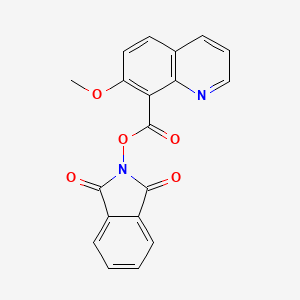![molecular formula C13H24N4O2 B13567473 tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate](/img/structure/B13567473.png)
tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azidoethyl group, and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-azidoethyl)cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or methanol, and the reaction temperature is usually maintained at room temperature or slightly elevated .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or alkyl halides.
Reduction Reactions: Hydrogen gas, palladium on carbon.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution Reactions: Various substituted derivatives.
Reduction Reactions: Corresponding amine derivatives.
Cycloaddition Reactions: Triazole derivatives[][4].
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful in click chemistry, allowing for the efficient formation of triazole rings .
Biology and Medicine: The azido group can be used to introduce bioorthogonal functional groups into molecules, facilitating the study of biological processes and the development of targeted therapies .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including drug development and materials science .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2-azidoethyl)carbamate
- tert-Butyl N-(4-azidobutyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Comparison: While all these compounds contain the tert-butyl carbamate moiety, they differ in the nature of the substituents attached to the nitrogen atom. tert-Butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate is unique due to the presence of both an azidoethyl group and a cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
Molekularformel |
C13H24N4O2 |
|---|---|
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)16-11-6-4-10(5-7-11)8-9-15-17-14/h10-11H,4-9H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
WMRYQNFDTFZBOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


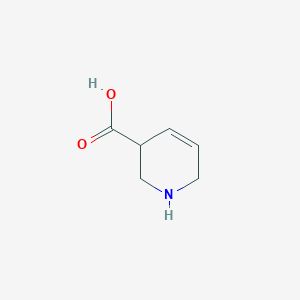
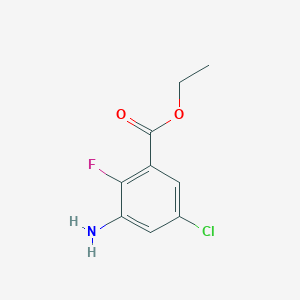
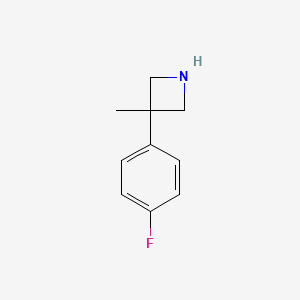
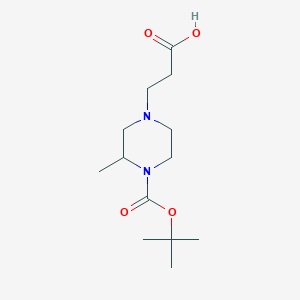
![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)
![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
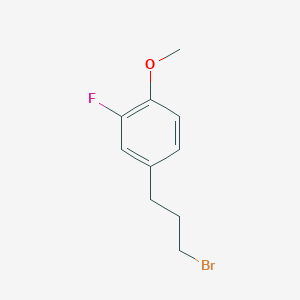
![5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine](/img/structure/B13567431.png)

![[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
